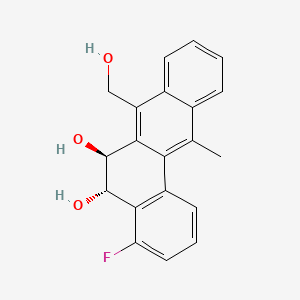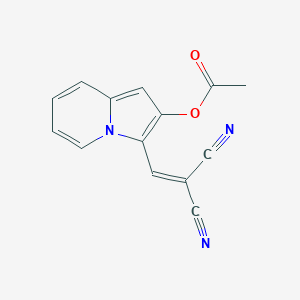
3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate is a chemical compound belonging to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of organocopper reagents which react with heterocyclic propargyl mesylates at low temperatures to produce N-fused heterocycles . Another method includes the use of samarium-catalyzed C(sp^3)-H bond activation to synthesize a broad range of indolizines from 2-alkylazaarenes and propargylic alcohols under mild, solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反応の分析
Types of Reactions
3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as iodine or copper catalysts.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Iodine, copper catalysts.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the indolizine ring, while reduction could produce reduced forms of the compound.
科学的研究の応用
3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various indolizine derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
作用機序
The mechanism of action of 3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies on its exact molecular targets and pathways are still ongoing .
類似化合物との比較
Similar Compounds
Indolizine: The parent compound of the indolizine family.
2-Acylindolizines: Compounds with a readily modifiable ketone group at the C-2 position.
Pyrrolo[1,2-a]pyridine: Another isomer of indole with similar structural features.
Uniqueness
3-(2,2-Dicyanoethenyl)indolizin-2-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its dicyanoethenyl group, in particular, makes it a valuable intermediate for further chemical modifications and applications .
特性
CAS番号 |
84920-10-5 |
|---|---|
分子式 |
C14H9N3O2 |
分子量 |
251.24 g/mol |
IUPAC名 |
[3-(2,2-dicyanoethenyl)indolizin-2-yl] acetate |
InChI |
InChI=1S/C14H9N3O2/c1-10(18)19-14-7-12-4-2-3-5-17(12)13(14)6-11(8-15)9-16/h2-7H,1H3 |
InChIキー |
ZDXZGTGVFXQFKL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(N2C=CC=CC2=C1)C=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


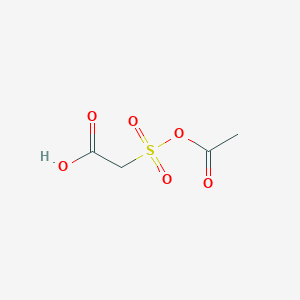
![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)
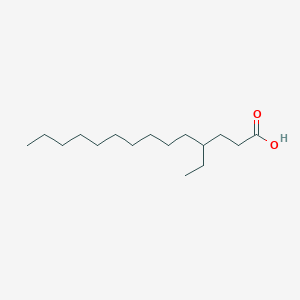
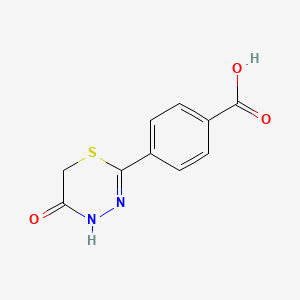
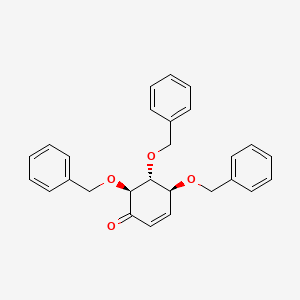
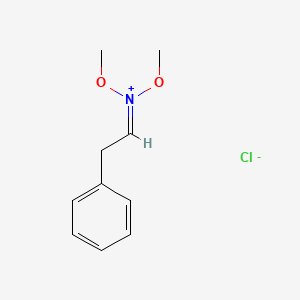
![N~1~-Methyl-N'~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine](/img/structure/B14412097.png)
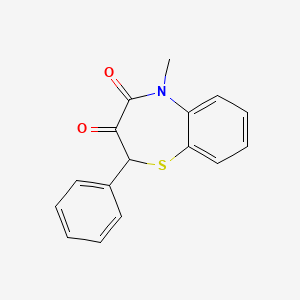
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(4-methoxybenzene-1-sulfonyl)glycine](/img/structure/B14412104.png)

![Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane](/img/structure/B14412120.png)
![(2S)-2-[[(2S)-2-amino-3-(3-fluorophenyl)propanoyl]amino]propanoic acid](/img/structure/B14412126.png)
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea](/img/structure/B14412129.png)
